REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:3]=1[C:4]([O:6]CC)=O.[N:14]1[CH:19]=[CH:18][CH:17]=[C:16]([CH2:20]C(OCC)=O)[CH:15]=1.C[O-].[Na+]>Cl>[Cl:1][C:2]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:3]=1[C:4](=[O:6])[CH2:20][C:16]1[CH:15]=[N:14][CH:19]=[CH:18][CH:17]=1 |f:2.3|
|
Name
|
|
Quantity
|
27.6 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C(=O)OCC)C=CC(=C1)Cl
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Name
|
|
Quantity
|
20.81 g
|
Type
|
reactant
|
Smiles
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N1=CC(=CC=C1)CC(=O)OCC
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Name
|
sodium methoxide
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Quantity
|
10.59 g
|
Type
|
reactant
|
Smiles
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C[O-].[Na+]
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Name
|
|
Quantity
|
40 mL
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Type
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solvent
|
Smiles
|
Cl
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture is subsequently heated at 65°-70°
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Type
|
CUSTOM
|
Details
|
resulting readily volatile products
|
Type
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TEMPERATURE
|
Details
|
heated
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Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 18 hours
|
Duration
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18 h
|
Type
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WASH
|
Details
|
The mixture is washed with diethyl ether
|
Type
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ADDITION
|
Details
|
by adding concentrated ammonia
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Type
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EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
CONCENTRATION
|
Details
|
The organic phase is concentrated
|
Type
|
CUSTOM
|
Details
|
the crude product is chromatographed on silica gel with methylene chloride/methanol (98:2)
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
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Smiles
|
ClC1=C(C=CC(=C1)Cl)C(CC=1C=NC=CC1)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |